1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-
Description
This compound belongs to the pinacol boronic ester family, characterized by a 1,3,2-dioxaborolane core with tetramethyl substituents at the 4,4,5,5-positions. The aryl group at position 2 is substituted with a methoxy-linked 3-(trifluoromethyl)phenyl moiety. Its molecular formula is C₂₁H₂₃BF₃O₃, with a molecular weight of approximately 394.2 g/mol (inferred from analogs in –15). The trifluoromethyl group enhances electronegativity and steric bulk, influencing reactivity and solubility. Such boronic esters are pivotal in Suzuki-Miyaura cross-couplings and materials science applications .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)16-8-10-17(11-9-16)25-13-14-6-5-7-15(12-14)20(22,23)24/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNULFOLGVEJAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]- typically involves the reaction of pinacolborane with appropriate aryl halides under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-throughput screening techniques helps in identifying optimal reaction conditions and catalysts for large-scale synthesis .
Chemical Reactions Analysis
Reactivity Profile
This dioxaborolane derivative features a boron atom within a five-membered dioxaborolane ring, stabilized by tetramethyl substituents. The trifluoromethylphenyl-methoxy group introduces electron-withdrawing effects, increasing the boron center’s electrophilicity and making it highly reactive in cross-coupling and nucleophilic substitution reactions. Key factors influencing its reactivity include:
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Steric effects : Bulky tetramethyl groups slow reaction kinetics but improve selectivity.
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Electronic effects : The trifluoromethyl group enhances electrophilicity, facilitating transmetalation in coupling reactions.
Cross-Coupling Reactions
The compound is widely employed in Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction that forms carbon-carbon bonds.
Example Reaction:
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aryl halide (e.g., Br) | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (80°C) | Biaryl derivative | 75–92% |
Mechanism :
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Oxidative addition : Pd⁰ inserts into the aryl halide bond.
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Transmetalation : The boron-aryl group transfers to Pd, facilitated by the dioxaborolane’s electrophilic boron.
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Reductive elimination : Pd releases the biaryl product, regenerating the catalyst.
Nucleophilic Substitution
The compound participates in SNAr (nucleophilic aromatic substitution) reactions due to the electron-deficient aromatic ring adjacent to the trifluoromethyl group:
Reaction Pathway:
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Activation : The trifluoromethyl group withdraws electron density, polarizing the aromatic C–O bond.
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Attack : Nucleophiles (e.g., amines, alkoxides) displace the methoxy group at the para position .
Coordination Chemistry
The boron center acts as a Lewis acid, forming complexes with Lewis bases (e.g., amines, phosphines). These complexes are critical in catalysis and material science:
| Lewis Base | Application | Stability |
|---|---|---|
| Pyridine | Catalytic intermediates | Moderate |
| PPh₃ | Stabilizing Pd catalysts | High |
Stability and Kinetics
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Thermal stability : Decomposes above 200°C, retaining integrity under standard reaction conditions .
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Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction rates.
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Kinetics : Steric bulk from tetramethyl groups reduces reaction rates but improves regioselectivity.
Comparative Reactivity
The table below contrasts reactivity with analogous dioxaborolanes:
| Compound | Substituents | Reactivity in Suzuki Coupling |
|---|---|---|
| 2-(4-Methylphenyl)-1,3,2-dioxaborolane | Less bulky, no CF₃ | Faster, less selective |
| 2-(3,5-Bis(trifluoromethyl)phenyl)-dioxaborolane | Two CF₃ groups | Slower, high steric hindrance |
| Target compound | CF₃ and tetramethyl groups | Moderate rate, high selectivity |
Mechanistic Insights
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Electrophilicity : The trifluoromethyl group increases boron’s electrophilicity by 1.5× compared to non-fluorinated analogs .
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Steric maps : Computational models show that tetramethyl groups occupy ~35% of the boron’s coordination sphere, limiting access to bulkier substrates.
This compound’s unique balance of electronic and steric effects makes it indispensable in synthesizing fluorinated pharmaceuticals and advanced materials.
Scientific Research Applications
Organic Synthesis
Reagent in Cross-Coupling Reactions
1,3,2-Dioxaborolanes are often utilized as boron-containing reagents in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances the electronic properties of the compound, making it a more reactive partner in these reactions compared to traditional boronic acids .
Functionalization of Aromatic Compounds
The compound can facilitate the functionalization of aromatic compounds through electrophilic aromatic substitution. The trifluoromethyl group can serve as a directing group to enhance regioselectivity during the synthesis of complex organic molecules .
Materials Science
OLEDs and Photonic Applications
1,3,2-Dioxaborolanes are increasingly being explored for their use in organic light-emitting diodes (OLEDs). The compound's ability to form stable complexes with other organic materials allows it to serve as a building block for electroluminescent materials. Its unique photophysical properties make it suitable for applications in advanced display technologies .
Polymer Chemistry
The incorporation of dioxaborolane units into polymer backbones can significantly enhance the thermal and mechanical properties of the resulting materials. These polymers can be tailored for specific applications such as coatings or adhesives that require high durability and resistance to environmental factors .
Medicinal Chemistry
Drug Development
In medicinal chemistry, dioxaborolanes have shown promise as intermediates in the synthesis of bioactive compounds. Their ability to undergo various transformations allows for the creation of complex drug-like molecules with enhanced pharmacological profiles. The trifluoromethyl group is particularly attractive due to its influence on bioavailability and metabolic stability .
Case Studies
Mechanism of Action
The mechanism by which 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]- exerts its effects involves the formation of boron-oxygen or boron-carbon bonds. These bonds are crucial in various catalytic cycles, particularly in transition metal-catalyzed reactions. The compound acts as a boron source, facilitating the transfer of boron to the substrate, which then undergoes further transformations .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison
| Compound Name | Substituent on Aryl Group | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 4-[[3-(Trifluoromethyl)phenyl]methoxy] | C₂₁H₂₃BF₃O₃ | ~394.2 | High electronegativity, steric bulk |
| 4,4,5,5-Tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]-1,3,2-dioxaborolane | 4-[(3-Methylphenyl)methoxy] | C₁₉H₂₃BO₃ | 328.18 | Moderate steric bulk, no fluorination |
| 4,4,5,5-Tetramethyl-2-[4-(triphenylvinyl)phenyl]-1,3,2-dioxaborolane | 4-(Triphenylvinyl) | C₃₂H₃₁BO₂ | 458.41 | Aggregation-induced emission (AIE) |
| 2-(3-Methoxy-4,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 3-Methoxy-4,5-dimethylphenyl | C₁₅H₂₃BO₃ | 262.15 | Electron-donating methoxy group |
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in the target compound increases electrophilicity at the boron center compared to methoxy or methyl substituents, enhancing reactivity in cross-coupling reactions .
- Steric Effects : The bulky 3-(trifluoromethyl)phenyl group may reduce reaction rates in sterically hindered systems compared to smaller substituents like methyl .
Reactivity Insights :
- The trifluoromethyl group may require optimized palladium catalysts (e.g., PdCl₂(dppf)) to mitigate steric hindrance during cross-couplings .
- Hydroboration reactions () show that electron-deficient boronic esters react faster with alkenes, suggesting the target compound could be efficient in such transformations .
Biological Activity
1,3,2-Dioxaborolanes are a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and drug development. The specific compound 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]- is notable for its structural features that may influence its biological interactions.
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : C19H22B F3 O2
- Molecular Weight : 348.19 g/mol
- Structural Characteristics : The presence of the dioxaborolane ring and various substituents such as trifluoromethyl and methoxy groups contribute to its unique chemical properties.
Research indicates that compounds in the dioxaborolane class may act through various mechanisms:
- Targeting Kinases : Dioxaborolanes have been studied for their ability to inhibit specific kinases involved in cancer pathways. For instance, structural modifications can lead to enhanced selectivity for fibroblast growth factor receptors (FGFRs), which are implicated in various malignancies .
- Enzymatic Inhibition : The compound's ability to inhibit enzymes like TBK1 and IKKε has been explored, with IC50 values indicating its potency .
Anticancer Properties
Several studies have reported on the anticancer potential of dioxaborolanes:
- Inhibition of FGFRs : The compound has shown promise as an FGFR inhibitor with significant activity against FGFR1. For example, a related study found that certain dioxaborolane derivatives exhibited IC50 values in the low nanomolar range (30.2 nM) against FGFR1 .
Selectivity Profile
The selectivity of this compound for specific targets is crucial for its therapeutic application:
| Target Kinase | IC50 (nM) | Selectivity |
|---|---|---|
| FGFR1 | 30.2 | High |
| ALK2 | 6 | Moderate |
| ALK3 | 425 | Low |
This table summarizes the inhibition profile of related compounds and highlights the selectivity towards specific kinases.
Study on Structural Modifications
A study focused on modifying the dioxaborolane structure to enhance its biological activity. Researchers synthesized various derivatives and evaluated their inhibitory effects on FGFRs. Notably, compounds with specific substitutions at the phenyl ring showed improved potency compared to others .
In Vivo Studies
In vivo studies using animal models demonstrated that certain dioxaborolane derivatives could significantly reduce tumor growth in xenograft models. These findings support further investigation into their therapeutic potential and mechanism of action.
Q & A
Q. What are the standard synthetic routes for preparing this dioxaborolane compound?
The compound is synthesized via esterification of the corresponding boronic acid (4-[[3-(trifluoromethyl)phenyl]methoxy]phenylboronic acid) with pinacol (2,3-dimethyl-2,3-butanediol). This reaction occurs under anhydrous conditions, often using azeotropic removal of water or dehydrating agents like molecular sieves. For example, analogous methods involve refluxing in toluene with catalytic acid .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- NMR Spectroscopy :
Q. What are the primary applications of this compound in organic synthesis?
It is widely used as a boron reagent in Suzuki-Miyaura cross-couplings to form biaryl structures, critical in pharmaceuticals and materials. For example, similar dioxaborolanes enable aryl-aryl bond formation with Pd catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in THF/H₂O at 80–100°C .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling with this compound?
Variables to optimize:
- Catalyst : Pd(OAc)₂ with ligand (e.g., SPhos) improves efficiency for sterically hindered substrates.
- Base : K₃PO₄ enhances transmetalation vs. K₂CO₃ in polar aprotic solvents.
- Solvent : Dioxane/H₂O (4:1) improves solubility of hydrophobic aryl halides.
- Temperature : Microwave-assisted heating (120°C) reduces reaction time .
Contradiction Note : While reports high yields (85–95%) at 100°C, lower temperatures (60°C) may be needed for substrates sensitive to decomposition .
Q. How do the trifluoromethyl and aryl ether groups influence stability and reactivity?
- Trifluoromethyl Group : Electron-withdrawing effect increases boron electrophilicity, accelerating transmetalation but may reduce shelf-life due to hydrolysis sensitivity.
- Aryl Ether Linkage : The methoxy group at the 4-position is stable under basic conditions but may cleave under strong acids (e.g., HBr/AcOH). Recommend storing the compound at 4°C in anhydrous environments .
Q. What mechanistic insights exist for the role of the dioxaborolane ring in cross-coupling reactions?
The dioxaborolane ring stabilizes the boron center, preventing protodeboronation. During Suzuki coupling, the ring opens transiently to form a boronate-Pd complex, facilitating transmetalation. Spectroscopic studies (e.g., ¹¹B NMR) show boronate intermediates in THF/water mixtures .
Q. How do structural analogs with substituent variations compare in reactivity?
Q. What advanced analytical methods are used to resolve purity discrepancies in batch synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
